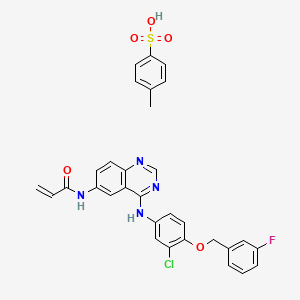

AST-1306 TsOH

Übersicht

Beschreibung

AST-1306 TsOH, also known as Allitinib tosylate, is a novel irreversible inhibitor of EGFR and ErbB2 . It has IC50 values of 0.5 nM and 3 nM for EGFR and ErbB2, respectively . It is also effective against the mutation EGFR T790M/L858R . It is more potent against ErbB2-overexpressing cells and is 3000-fold selective for the ErbB family over other kinases .

Synthesis Analysis

AST-1306 TsOH is designed and synthesized based on the chemical structure of lapatinib . It binds to the ATP-binding pocket of the kinases and forms a covalent bond with certain amino acids .Molecular Structure Analysis

The molecular formula of AST-1306 TsOH is C31H26ClFN4O5S . It is an anilino-quinazoline compound .Chemical Reactions Analysis

AST-1306 TsOH functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively .Physical And Chemical Properties Analysis

AST-1306 TsOH is a powder with a molecular weight of 621.08 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

- Notably, it showed stronger cytotoxicity in head and neck, esophageal, melanoma, and lung cancer cell lines .

- To validate this, a lung cancer cell line (H292) was transfected with plasmids carrying the two most common activating KRAS mutations (p.G12D and p.G12S), which led to a reversion of the allitinib-sensitive phenotype .

Cytotoxicity in Cancer Cell Lines

Predictive Biomarkers: KRAS Mutations

Metabolism and Pharmacokinetics

Wirkmechanismus

Target of Action

Allitinib tosylate, also known as AST-1306 TsOH, is a novel irreversible inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (ErbB2) . These receptors are part of the HER family of growth factors that activate several intracellular signaling pathways promoting cell proliferation and survival .

Mode of Action

Allitinib tosylate acts by selectively and irreversibly inhibiting EGFR and ErbB2 . It has an IC50 of 0.5 nM for EGFR and 3 nM for ErbB2 . It also inhibits ErbB4 with an IC50 of 0.8 nM . This means that it binds to these receptors and prevents them from activating, thus inhibiting the signaling pathways they control.

Biochemical Pathways

The primary biochemical pathways affected by allitinib tosylate are those controlled by EGFR, ErbB2, and ErbB4 . These pathways are involved in cell proliferation and survival. By inhibiting these receptors, allitinib tosylate disrupts these pathways, leading to decreased cell proliferation and increased cell death .

Pharmacokinetics

Allitinib tosylate is orally active . It is extensively metabolized in the body, with multiple enzymes involved in its biotransformation . The metabolic pathways include O-dealkylation, amide hydrolysis, dihydrodiol formation, hydroxylation, and secondary phase 2 conjugation . The metabolites of amide hydrolysis (M6) and 27,28-dihydrodiol allitinib (M10) were found to be the major pharmacologically active metabolites in the circulation . The steady-state exposures to M6 and M10 were 11% and 70% of that of allitinib, respectively .

Result of Action

The molecular and cellular effects of allitinib tosylate’s action include significant, concentration-dependent inhibition of the growth of cells expressing EGFR T790M/L858R mutations . It also inhibits the activation of tyrosine kinases and downstream signaling pathways in various cancer cell lines .

Action Environment

The action, efficacy, and stability of allitinib tosylate can be influenced by various environmental factors. For instance, the presence of KRAS mutations has been associated with resistance to allitinib tosylate . Therefore, the genetic makeup of the cells, which can be considered an environmental factor at the cellular level, plays a crucial role in the compound’s action.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUKJEHWLJBODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClFN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648510 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allitinib tosylate | |

CAS RN |

1050500-29-2 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

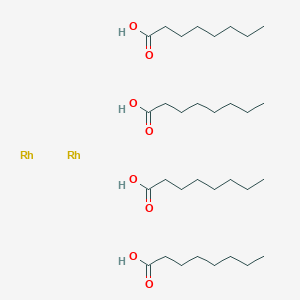

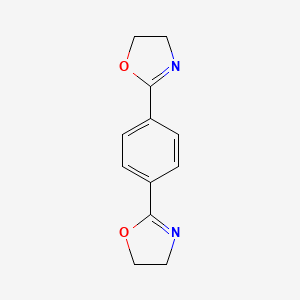

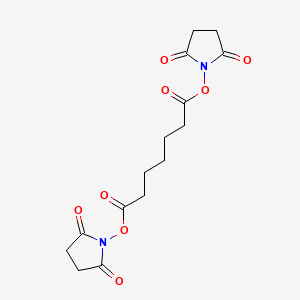

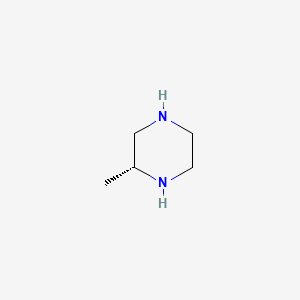

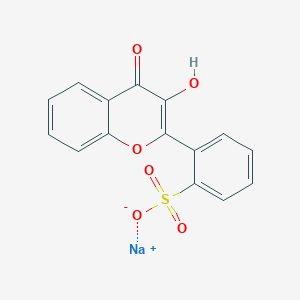

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)

![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol](/img/structure/B1662045.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)